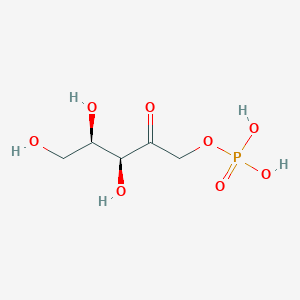
D-Xylulose 1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Xylulose 1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H11O8P and its molecular weight is 230.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathway Studies
D-Xylulose 1-phosphate serves as an important substrate in various metabolic pathways. Its role in the methylerythritol phosphate (MEP) pathway is particularly notable, as it contributes to the biosynthesis of isoprenoid precursors, such as isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These compounds are essential for the production of terpenoids, which are significant for plant secondary metabolism .
Table 1: Key Pathways Involving this compound
| Pathway | Role of this compound |
|---|---|
| Pentose Phosphate Pathway | Intermediate for nucleotide synthesis |
| Methylerythritol Phosphate | Precursor for isoprenoid biosynthesis |
| Glycolysis | Involved in carbohydrate metabolism |
Therapeutic Potential
Research indicates that this compound may have therapeutic applications due to its involvement in metabolic processes. For instance, studies have shown that manipulating DXPS activity can affect the levels of isoprenoids, which are linked to various biological functions and health benefits . Additionally, compounds derived from pathways involving this compound have been explored for their potential anti-infective properties, particularly against pathogens like Mycobacterium tuberculosis .
Biotechnological Applications
This compound has implications in biotechnology, especially concerning microbial fermentation processes. The compound can serve as a substrate for engineered microorganisms to produce valuable biochemicals. For example, the use of genetically modified strains capable of utilizing this compound can enhance the production of biofuels and biopolymers .
Table 2: Biotechnological Applications of this compound
| Application | Description |
|---|---|
| Biofuel Production | Utilization by engineered microbes for ethanol production |
| Biopolymer Synthesis | Production of polyhydroxyalkanoates from X1P |
| Metabolic Engineering | Enhancing yields of valuable metabolites |
Case Study 1: Role in Plant Metabolism
In a study involving Arabidopsis thaliana, it was demonstrated that upregulation of DXPS significantly increased levels of isoprenoids, showcasing the importance of this compound in plant metabolism . This research highlights how manipulating this pathway can lead to enhanced production of valuable metabolites used in pharmaceuticals and agriculture.
Case Study 2: Anti-Infective Research
A study focused on developing inhibitors targeting DXPS from Mycobacterium tuberculosis utilized structural insights gained from crystallography studies. The findings indicated that specific modifications to D-Xylulose derivatives could lead to more effective inhibitors against this pathogen, emphasizing the therapeutic potential of compounds related to this compound .
特性
CAS番号 |
2547-08-2 |
|---|---|
分子式 |
C5H11O8P |
分子量 |
230.11 g/mol |
IUPAC名 |
[(3S,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m1/s1 |
InChIキー |
NBOCCPQHBPGYCX-WUJLRWPWSA-N |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
異性体SMILES |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |
正規SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
同義語 |
L-threo-pentulose 1-phosphate xylulose-1-phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















